molecular formula C23H16N2O2S B11354014 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11354014
M. Wt: 384.5 g/mol
InChI Key: PUOXPKNQCCOZAY-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide typically involves the coupling of benzothiazole derivatives with benzofuran carboxamides. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, but with optimized conditions for scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole N-oxides, while reduction may produce benzothiazole amines.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, some benzothiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis by targeting the enzyme DprE1 . The compound may also interact with other enzymes and receptors, leading to its diverse biological activities.

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide can be compared with other benzothiazole derivatives such as:

These compounds share similar structural features but differ in their specific substituents and biological activities

Properties

Molecular Formula

C23H16N2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H16N2O2S/c1-14-17-9-2-4-11-19(17)27-21(14)22(26)24-16-8-6-7-15(13-16)23-25-18-10-3-5-12-20(18)28-23/h2-13H,1H3,(H,24,26)

InChI Key

PUOXPKNQCCOZAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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